molecular formula C7H9F3N2O B15321747 1-(1-ethyl-1H-pyrazol-4-yl)-2,2,2-trifluoroethan-1-ol

1-(1-ethyl-1H-pyrazol-4-yl)-2,2,2-trifluoroethan-1-ol

Katalognummer: B15321747
Molekulargewicht: 194.15 g/mol
InChI-Schlüssel: AKSWIHGYMVRBGD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(1-ethyl-1H-pyrazol-4-yl)-2,2,2-trifluoroethan-1-ol is an organic compound that features a pyrazole ring substituted with an ethyl group and a trifluoromethyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-ethyl-1H-pyrazol-4-yl)-2,2,2-trifluoroethan-1-ol typically involves the reaction of 1-ethyl-1H-pyrazole with a trifluoromethylating agent. One common method is the reaction of 1-ethyl-1H-pyrazole with trifluoroacetaldehyde in the presence of a base, such as sodium hydride, to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

1-(1-ethyl-1H-pyrazol-4-yl)-2,2,2-trifluoroethan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The compound can be reduced to form the corresponding alcohol.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or potassium cyanide (KCN).

Major Products Formed

    Oxidation: Formation of 1-(1-ethyl-1H-pyrazol-4-yl)-2,2,2-trifluoroethanone.

    Reduction: Formation of 1-(1-ethyl-1H-pyrazol-4-yl)-2,2,2-trifluoroethanol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

1-(1-ethyl-1H-pyrazol-4-yl)-2,2,2-trifluoroethan-1-ol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique chemical structure.

    Industry: Utilized in the development of new materials and as a reagent in various chemical processes.

Wirkmechanismus

The mechanism of action of 1-(1-ethyl-1H-pyrazol-4-yl)-2,2,2-trifluoroethan-1-ol depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    1-(1-ethyl-1H-pyrazol-4-yl)ethanol: Similar structure but lacks the trifluoromethyl group.

    1-(1-ethyl-1H-pyrazol-4-yl)ethanone: Contains a ketone group instead of a hydroxyl group.

    1-(1-ethyl-1H-pyrazol-4-yl)methanol: Similar structure but with a methanol group instead of a trifluoromethyl group.

Uniqueness

1-(1-ethyl-1H-pyrazol-4-yl)-2,2,2-trifluoroethan-1-ol is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and physical properties. This group can influence the compound’s reactivity, stability, and biological activity, making it a valuable compound for various applications.

Eigenschaften

Molekularformel

C7H9F3N2O

Molekulargewicht

194.15 g/mol

IUPAC-Name

1-(1-ethylpyrazol-4-yl)-2,2,2-trifluoroethanol

InChI

InChI=1S/C7H9F3N2O/c1-2-12-4-5(3-11-12)6(13)7(8,9)10/h3-4,6,13H,2H2,1H3

InChI-Schlüssel

AKSWIHGYMVRBGD-UHFFFAOYSA-N

Kanonische SMILES

CCN1C=C(C=N1)C(C(F)(F)F)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.